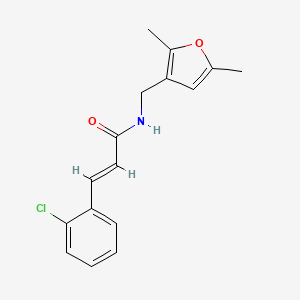

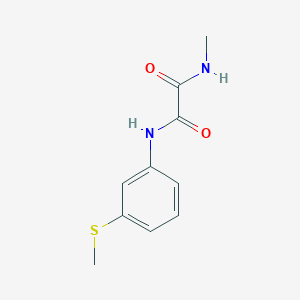

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, Desai et al. synthesized (Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic and evaluated it for antimicrobial potential .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the crystal structure of 4,5-diphenylthiazol-2-amine, a related compound, has been reported .Chemical Reactions Analysis

The chemical reactions of similar compounds have been explored. Imidazole, a related compound, is known for its broad range of chemical and biological properties .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Cell Viability and Proliferation Assays

This compound is structurally related to MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), which is widely used in cell viability assays . The thiazole ring is essential for the redox reaction that occurs in actively respiring cells, converting MTT to an insoluble purple formazan. This conversion is indicative of cell viability and is quantified by measuring the optical density of the solubilized formazan product. The compound could potentially serve a similar role in assessing cell health and proliferation.

Drug Sensitivity and Chemosensitivity Testing

The related MTT compound is utilized to determine the sensitivity of cells to various drugs . It serves as an endpoint in rapid drug-screening assays. By extension, (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide could be employed in the development of novel assays to evaluate the efficacy of new therapeutic agents, particularly in cancer research where chemosensitivity is a critical factor.

Biological Activity Profiling

Thiazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The compound , with its thiazole core, could be synthesized with various substituents to create a library of molecules. These molecules can then be screened for a multitude of biological activities, aiding in the discovery of new drugs with diverse therapeutic applications.

Antioxidant Activity Assessment

Compounds with a thiazole moiety have been shown to possess antioxidant properties . The ability to scavenge free radicals makes them valuable in research focused on oxidative stress and related diseases. The compound could be tested for its efficacy in neutralizing reactive oxygen species, contributing to the understanding of its potential as an antioxidant agent.

Molecular Interaction Studies

The electrostatic potential of the thiazole ring plays a significant role in drug-target interactions . The compound could be used in molecular docking studies to understand its interaction with various biological targets. This information is crucial for the rational design of drugs with improved efficacy and reduced side effects.

Synthetic Pathway Exploration

The synthesis of imidazole-containing compounds has been extensively studied due to their pharmacological significance . Similarly, exploring the synthetic pathways of (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide could lead to the development of novel synthetic methods. These methods could enhance the efficiency of producing this compound and its derivatives, which may have various pharmaceutical applications.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Indole derivatives, which contain a similar heterocyclic moiety, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . This suggests that “(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-4-fluorobenzamide” and similar compounds could also have potential for further exploration in drug development and other areas of research.

Propiedades

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2OS/c23-18-13-11-17(12-14-18)21(26)25-22-24-19(15-7-3-1-4-8-15)20(27-22)16-9-5-2-6-10-16/h1-14H,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCCSFFSJBTWAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2595876.png)

![3-benzyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid](/img/structure/B2595881.png)

![Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate](/img/structure/B2595882.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2595887.png)

![3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2595890.png)

![2-chloro-6-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595891.png)